An In-depth Technical Guide to 4,4-Difluoropentan-1-ol: Properties, Synthesis, and Applications in Modern Drug Discovery
An In-depth Technical Guide to 4,4-Difluoropentan-1-ol: Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4,4-Difluoropentan-1-ol, a fluorinated building block of increasing interest to researchers, scientists, and drug development professionals. The strategic incorporation of gem-difluoro groups into organic molecules is a well-established strategy for modulating their physicochemical and pharmacokinetic properties. This guide delves into the specifics of 4,4-Difluoropentan-1-ol, offering insights into its reactivity and its potential as a valuable synthon in the development of novel therapeutics.
Introduction: The Rising Prominence of Gem-Difluoroalkanes in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
Among the various fluorinated motifs, the gem-difluoroalkyl group (CF2) has emerged as a particularly valuable bioisostere for carbonyl groups, ethers, and other functionalities. This substitution can enhance metabolic stability by blocking sites of oxidation and can modulate the electronic properties of adjacent functional groups, thereby influencing reactivity and biological activity. 4,4-Difluoropentan-1-ol, with its primary alcohol and a gem-difluoro group, represents a versatile building block for introducing this valuable motif into a diverse range of molecular scaffolds.
Physicochemical Properties of 4,4-Difluoropentan-1-ol
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. While extensive experimental data for 4,4-Difluoropentan-1-ol is not widely published, we can compile its fundamental properties from available databases and predict others based on its structure.
| Property | Value | Source |
| IUPAC Name | 4,4-difluoropentan-1-ol | PubChem[1] |
| CAS Number | 1455037-30-5 | PubChem[1] |
| Molecular Formula | C5H10F2O | PubChem[1] |
| Molecular Weight | 124.13 g/mol | PubChem[1] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in common organic solvents (e.g., ethers, alcohols, chlorinated solvents) | |
| XLogP3-AA | 0.8 | PubChem[1] |
Synthesis of 4,4-Difluoropentan-1-ol: A Practical Approach
A reliable synthetic route is essential for the accessibility of any chemical building block. While a specific, detailed experimental protocol for the synthesis of 4,4-Difluoropentan-1-ol is not readily found in the literature, a plausible and practical two-step synthesis can be devised from commercially available starting materials. This proposed synthesis involves the Claisen condensation to form a β-keto ester followed by reduction of the ester functionality.
Synthetic Pathway Overview
The proposed synthesis commences with the reaction of a difluoroacetyl halide with ethyl acetate to yield ethyl 4,4-difluoroacetoacetate. This intermediate is then reduced using a powerful reducing agent like Lithium Aluminium Hydride (LiAlH4) to afford the target molecule, 4,4-Difluoropentan-1-ol.
Caption: Proposed two-step synthesis of 4,4-Difluoropentan-1-ol.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 4,4-difluoroacetoacetate
This procedure is adapted from a known method for synthesizing similar β-keto esters.[2]
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To a stirred solution of sodium ethoxide in anhydrous ethanol at 0-5 °C, add ethyl acetate dropwise under an inert atmosphere (e.g., nitrogen or argon).
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After the addition is complete, slowly add difluoroacetyl chloride (or another suitable difluoroacetyl halide) to the reaction mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or GC-MS).
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Quench the reaction by carefully adding it to a mixture of ice and dilute hydrochloric acid.
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Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation to obtain ethyl 4,4-difluoroacetoacetate.
Step 2: Reduction of Ethyl 4,4-difluoroacetoacetate to 4,4-Difluoropentan-1-ol
This protocol is based on standard procedures for the reduction of esters using Lithium Aluminium Hydride.[3][4][5][6]
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To a stirred suspension of Lithium Aluminium Hydride (LiAlH4) in anhydrous diethyl ether or tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of ethyl 4,4-difluoroacetoacetate in the same anhydrous solvent dropwise.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). This should produce a granular precipitate of aluminum salts.
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Filter the resulting slurry through a pad of Celite® and wash the filter cake with additional ether or THF.
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Combine the filtrate and washings, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 4,4-Difluoropentan-1-ol.
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. The methyl group (CH3) adjacent to the difluoro center would appear as a triplet due to coupling with the two fluorine atoms. The methylene groups (CH2) would exhibit complex splitting patterns due to coupling with adjacent protons and potentially long-range coupling with the fluorine atoms. The hydroxyl proton (OH) would likely appear as a broad singlet, which would be exchangeable with D2O.
-
¹³C NMR: The carbon NMR spectrum would show five distinct signals. The carbon bearing the two fluorine atoms (CF2) would appear as a triplet in the proton-decoupled spectrum due to one-bond C-F coupling. The chemical shifts of the other carbons would be influenced by the electron-withdrawing effect of the fluorine atoms.[7]
-
¹⁹F NMR: The fluorine NMR spectrum would be the most informative for confirming the presence of the gem-difluoro group. It is expected to show a single signal, which would be a quartet due to coupling with the adjacent methyl protons.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.[8][9][10][11] Strong C-F stretching absorptions are expected in the fingerprint region, typically between 1000 and 1200 cm⁻¹. C-H stretching vibrations for the alkyl chain would be observed around 2850-3000 cm⁻¹.[12]
-
Mass Spectrometry (MS): The mass spectrum would likely show a molecular ion peak (M+), although it may be of low intensity.[13][14] Common fragmentation patterns would include the loss of water (M-18), and alpha-cleavage adjacent to the oxygen atom. Fragmentation involving the loss of HF or other fluorine-containing radicals is also possible.
Chemical Reactivity and Synthetic Utility
4,4-Difluoropentan-1-ol possesses two key functional groups that dictate its reactivity: a primary alcohol and a gem-difluoroalkane moiety.
Reactions of the Hydroxyl Group
The primary alcohol functionality allows for a wide range of common transformations:
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Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 4,4-difluoropentanal, using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Stronger oxidizing agents like potassium permanganate or chromic acid would likely lead to the formation of 4,4-difluoropentanoic acid.
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Etherification: Williamson ether synthesis can be employed to form ethers.[15] Deprotonation of the alcohol with a strong base like sodium hydride, followed by reaction with an alkyl halide, would yield the corresponding 4,4-difluoropentyl ether.
-
Esterification: The alcohol can be readily esterified by reaction with carboxylic acids (Fischer esterification), acid chlorides, or acid anhydrides to produce a variety of esters.
Reactivity of the Gem-Difluoro Group
The gem-difluoro group is generally stable under many reaction conditions. However, the electron-withdrawing nature of the fluorine atoms can influence the reactivity of adjacent positions. For instance, the acidity of the protons on the carbon adjacent to the CF2 group may be slightly increased.
Caption: Key reactions of 4,4-Difluoropentan-1-ol.
Applications in Drug Development and Medicinal Chemistry
The incorporation of the 4,4-difluoropentan-1-ol motif into bioactive molecules can be a powerful strategy for lead optimization in drug discovery.
-
Metabolic Blocking: The gem-difluoro group can serve as a metabolically stable replacement for a methylene group that is susceptible to enzymatic oxidation. By blocking this metabolic soft spot, the half-life and bioavailability of a drug candidate can be significantly improved.
-
Modulation of Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties. The precise control of lipophilicity is crucial for optimizing drug delivery and cellular permeability.
-
Conformational Control: The presence of the gem-difluoro group can influence the conformational preferences of a molecule due to steric and electronic effects. This can lead to a more favorable binding conformation with the target protein, resulting in enhanced potency.
-
Bioisosteric Replacement: As mentioned earlier, the CF2 group can act as a bioisostere for a carbonyl group or an ether linkage. This allows for the fine-tuning of electronic and steric properties while maintaining or improving biological activity.
While specific examples of 4,4-Difluoropentan-1-ol in marketed drugs are not yet prevalent, the broader class of gem-difluoroalkanes is well-represented in various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. The availability of versatile building blocks like 4,4-Difluoropentan-1-ol is expected to accelerate the exploration of this chemical space.
Safety and Handling
Based on the GHS classification, 4,4-Difluoropentan-1-ol is a flammable liquid and vapor.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
4,4-Difluoropentan-1-ol is a valuable and versatile fluorinated building block with significant potential in synthetic and medicinal chemistry. Its straightforward, albeit not widely documented, synthesis and the predictable reactivity of its functional groups make it an attractive tool for researchers aiming to introduce the gem-difluoro motif into their target molecules. As the demand for novel and improved therapeutics continues to grow, the strategic use of fluorinated synthons like 4,4-Difluoropentan-1-ol will undoubtedly play an increasingly important role in the future of drug discovery.
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